[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
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Overview
Description
[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate is an organic compound that features a pyrazole ring substituted with a phenoxy group, a trifluoromethyl group, and a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Phenoxy Group Addition: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol reacts with a suitable leaving group on the pyrazole ring.
Methyl Acetate Group Addition: The final step involves the esterification of the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base to form the methyl acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to increase reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenol, acetic anhydride, acetyl chloride
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in NMR spectroscopy for tracking molecular interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, anti-tumor, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde]
- [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid]
- [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-amine]
Uniqueness
Compared to similar compounds, [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate is unique due to its ester functional group, which can be easily modified to create a wide range of derivatives. This versatility makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-9(20)21-8-11-12(14(15,16)17)18-19(2)13(11)22-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHRDKIMJWTPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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